Cefepime

描述

Cefepime is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections .

准备方法

Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid with various reagents. The key steps include:

Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent.

Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin core structure.

Side Chain Modification: The side chain is modified to introduce the 2-aminothiazol-4-yl group and the methoxyimino group, which are crucial for the antibiotic activity of this compound

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce the starting material, followed by chemical synthesis steps under controlled conditions. The final product is purified through crystallization and filtration techniques to ensure high purity and potency .

化学反应分析

Types of Reactions: Cefepime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-methylpyrrolidine-N-oxide, a more stable compound.

Common Reagents and Conditions:

Oxidizing Agents: Flavin-containing mixed-function oxygenase mediates the oxidation of N-methylpyrrolidine to N-methylpyrrolidine-N-oxide.

Hydrolyzing Agents: Beta-lactamases are enzymes that hydrolyze the beta-lactam ring under physiological conditions.

Major Products Formed:

N-methylpyrrolidine-N-oxide: Formed through oxidation.

Hydrolyzed Products: Formed through the action of beta-lactamases.

科学研究应用

Cefepime is a fourth-generation cephalosporin antibiotic with an extended spectrum of activity against Gram-positive and Gram-negative bacteria . It is used to treat various bacterial infections . this compound functions by preventing bacteria from creating cell walls, thus killing the bacteria .

Indications

This compound is indicated for the treatment of pneumonia caused by susceptible bacteria and for empiric therapy for febrile neutropenic patients . It is also used to treat uncomplicated and complicated urinary tract infections (cUTI) including pyelonephritis, uncomplicated skin and skin structure infections, and complicated intra-abdominal infections (used in combination with metronidazole) in adults caused by susceptible bacteria . this compound is also used in combination with enmetazobactam to treat cUTI .

This compound is typically reserved for moderate to severe nosocomial pneumonia, infections caused by multiple drug-resistant microorganisms such as Pseudomonas aeruginosa, and empirical treatment of febrile neutropenia .

Spectrum of Bacterial Susceptibility

This compound is a broad-spectrum cephalosporin antibiotic used to treat bacteria responsible for causing pneumonia and infections of the skin and urinary tract . Some of these bacteria include Pseudomonas, Escherichia, and Streptococcus species .

MIC susceptibility data for some medically significant microorganisms :

- Escherichia coli: ≤0.007 – 128 μg/ml

- Pseudomonas aeruginosa: 0.06 – >256 μg/ml

- Streptococcus pneumoniae: ≤0.007 – >8 μg/ml

This compound exhibits good activity against important pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and multiple drug-resistant Streptococcus pneumoniae . Its strength lies in its activity against Enterobacteriaceae . this compound is stable against many plasmid- and chromosome-mediated beta-lactamases, making it a front-line agent when infection with Enterobacteriaceae is known or suspected .

This compound-Induced Neurotoxicity

Patients treated with this compound, especially those with renal impairment, may develop neurotoxicity . Clinical manifestations of this compound neurotoxicity are delayed in 100% of patients with a median onset of four to five days after starting the drug, and trend toward a progressive course . All patients had altered mental status and reduced consciousness . Other commonly reported clinical findings included myoclonus .

Case Studies

- A study reviewed adult patients developing acute change in mental status on therapeutic dosage of this compound for the management of Sepsis from January 1st 2021 and April 30th 2021 . The most effective intervention in all cases of this compound induced NCSE was discontinuation of therapy in conjunction with non-sedative antiseizure medications (n=4; 100%) . These interventions led to clinical resolution or improvement of symptoms in all patients .

- Five cases of this compound-induced encephalopathy occurring within one year at a single institution were reported in a study . The cohort median age was 69 years old. The majority of the patients presented with renal dysfunction (80%) and required intensive care (81%) . All patients exhibited altered mental status, with other symptoms including reduced consciousness (47%), myoclonus (42%), and confusion (42%) .

- A study enrolled 1,793 consecutive patients treated with this compound and found 44 patients who experienced altered consciousness after receiving this compound without any other obvious cause and showed full recovery after stopping this compound .

作用机制

Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesisThis disruption leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .

相似化合物的比较

Piperacillin/Tazobactam: A combination antibiotic used for similar indications but with different clinical outcomes in certain patient populations.

Uniqueness of Cefepime: this compound is unique due to its high stability against beta-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa, making it a valuable option for treating severe infections .

生物活性

Cefepime is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a critical option in the treatment of various infections, especially those caused by resistant organisms. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profile, and associated neurotoxicity.

This compound's bactericidal activity is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death of susceptible microorganisms. This compound is particularly effective against organisms that produce extended-spectrum beta-lactamases (ESBLs) due to its stability against hydrolysis by many common beta-lactamases .

Antibacterial Spectrum

This compound demonstrates significant activity against a variety of pathogens:

| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|

| Escherichia coli | ≤ 0.06 | ≤ 0.12 |

| Klebsiella pneumoniae | 0.016 - 16 | Variable |

| Staphylococcus aureus (MSSA) | 0.5 - 16 | 16 - >128 |

| Streptococcus pneumoniae | ≤ 0.25 | ≤ 0.25 |

| Pseudomonas aeruginosa | 0.5 - 64 | Variable |

These values indicate this compound's effectiveness against non-cephalosporinase-producing strains while also highlighting challenges posed by resistant strains .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for various infections, including complicated urinary tract infections (UTIs), pneumonia, and febrile neutropenia. A notable study compared this compound/enmetazobactam with piperacillin/tazobactam in treating complicated UTIs, revealing that this compound/enmetazobactam achieved a primary outcome in 79.1% of patients compared to 58.9% for piperacillin/tazobactam .

In an open trial involving 70 patients with lower respiratory tract infections, this compound demonstrated a satisfactory response rate of 98%, with no reported mortality or superinfections .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it can cause adverse effects, particularly neurotoxic reactions in susceptible populations. A systematic review identified that approximately 23.5% of patients experiencing this compound-induced neurotoxicity were in intensive care units at diagnosis . Symptoms included altered mental status, myoclonus, and seizures, often linked to elevated serum this compound levels exceeding 20 mg/L .

The incidence of neurotoxicity appears higher among elderly patients or those with renal dysfunction, emphasizing the need for careful dose adjustments based on renal function .

Case Studies and Research Findings

A systematic review covering various studies reported that neurotoxicity symptoms improved in about 97.5% of cases following dose reduction or discontinuation of this compound, with a median improvement time of three days . Another study highlighted five cases where patients experienced significant neurotoxic effects despite appropriate dosing adjustments for renal function .

属性

Key on ui mechanism of action |

Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_. |

|---|---|

CAS 编号 |

88040-23-7 |

分子式 |

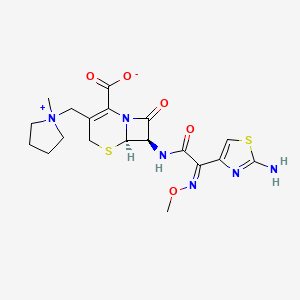

C19H25N6O5S2+ |

分子量 |

481.6 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1 |

InChI 键 |

HVFLCNVBZFFHBT-ZKDACBOMSA-O |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |

手性 SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O |

规范 SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

外观 |

Solid powder |

熔点 |

150ºC |

Key on ui other cas no. |

88040-23-7 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

1.73e-02 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。